Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)-
CAS No.: 51020-67-8
Cat. No.: VC21076689
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51020-67-8 |
---|---|
Molecular Formula | C10H14N2O |
Molecular Weight | 178.23 g/mol |
IUPAC Name | 3-[(1R,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine |
Standard InChI | InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12+/m0/s1 |
Standard InChI Key | RWFBQHICRCUQJJ-CMPLNLGQSA-N |
Isomeric SMILES | C[N@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] |
SMILES | C[N+]1(CCCC1C2=CN=CC=C2)[O-] |
Canonical SMILES | C[N+]1(CCCC1C2=CN=CC=C2)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- is a nicotine derivative featuring a pyridine ring substituted at the 3-position with a pyrrolidine moiety. The compound contains an N-oxide functional group and possesses specific stereochemistry defined by the (1R,2S) configuration, which distinguishes it from other stereoisomers of nicotine N-oxide .
Identification Parameters
The compound is characterized by the following identifiers:
Parameter | Value |
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CAS Registry Number | 51020-67-8 |
Molecular Formula | C₁₀H₁₄N₂O |
Molecular Weight | 178.23 g/mol |
IUPAC Name | 3-[(1R,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine |
Standard InChI | InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12+/m0/s1 |
Standard InChIKey | RWFBQHICRCUQJJ-CMPLNLGQSA-N |
Isomeric SMILES | C[N@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] |
Structural Features
The compound features distinct structural elements that contribute to its chemical behavior:
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A pyridine ring connected at position 3 to a pyrrolidine ring
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An N-oxide group attached to the pyrrolidine nitrogen
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A methyl group attached to the same pyrrolidine nitrogen
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Specific (1R,2S) stereochemistry, indicating the relative spatial arrangement of the methyl-oxide and pyridine substituents
This specific stereochemical configuration is critical to its spatial arrangement, influencing its reactivity, solubility, and biological interactions .
Physicochemical Properties
The physicochemical properties of Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- influence its behavior in chemical reactions, analytical procedures, and biological systems.
Physical Properties
Property | Value |
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Physical State | Not explicitly stated in sources |
Topological Polar Surface Area | 46.84 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
XLogP3 | 0.4 (indicating moderate hydrophobicity) |
Spectroscopic Characteristics
Stereochemistry and Isomerism
The stereochemistry of Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- is a defining characteristic that distinguishes it from other nicotine N-oxide stereoisomers.
Stereochemical Configuration
The (1R,2S) designation describes the absolute configuration at two stereogenic centers in the molecule:
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The "1R" indicates the R configuration at the pyrrolidine nitrogen bearing the methyl and oxide groups
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The "2S" indicates the S configuration at the carbon atom connecting the pyrrolidine ring to the pyridine moiety
Comparison with Other Stereoisomers
This compound differs significantly from its stereoisomer, 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine, which has the CAS number 51095-86-4. The structural difference between these isomers affects their physical properties, chemical reactivity, and biological activity .
Feature | (1R,2S) Isomer | (1S,2S) Isomer |
---|---|---|
CAS Number | 51020-67-8 | 51095-86-4 |
Configuration | anti-Nicotine N'-oxide | syn-Nicotine N'-oxide |
Alternative Name | (1'R,2'S)-cis-Nicotine-1'-N-oxide | (1'S,2'S)-Nicotine 1'-Oxide |
Biological Prevalence | More commonly produced in mammalian hepatic preparations | Less commonly produced |
The relative orientation of the N-oxide group to the pyridine ring creates distinct three-dimensional structures that affect receptor binding and metabolic processing .
Synthesis and Metabolic Formation
Understanding the synthesis and metabolic formation of Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- provides insights into its occurrence and production.
Metabolic Formation
This compound represents one of the stereoisomers formed during the metabolic oxidation of nicotine in biological systems. N-1'-oxidation of nicotine is mediated via flavin-containing monooxygenase 3 (FMO3) .
A marked stereoselectivity has been observed in the formation of N-1'-oxide metabolites from nicotine. Mammalian hepatic preparations generally produce more of the N-1'R,2'S-cis diastereoisomer (our compound of interest) than the N-1'S,2'S-trans diastereoisomer after incubation with S-(-)-nicotine .
Biological Activity and Pharmacological Effects
Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- exhibits biological activities that make it relevant for research in various biomedical fields.
Receptor Binding
This compound has been reported to bind to neuronal nicotinic acetylcholine receptors, particularly the alpha3beta4 subtype. Its specific stereochemistry influences its receptor binding properties compared to other nicotine derivatives .
Metabolic Significance
As a nicotine metabolite, this compound represents a detoxification pathway in nicotine metabolism. N-oxidation pathways generally constitute about 4-7% of nicotine metabolism in smokers, making these compounds minor but significant metabolites .
Analytical Methods and Characterization
Various analytical techniques are employed for the detection, quantification, and characterization of Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)-.
Chromatographic Methods
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are commonly used for separation and quantification of nicotine metabolites including N-oxides. Chiral HPLC is particularly valuable for separating stereoisomers of nicotine N-oxide.
Spectroscopic Techniques
Key spectroscopic techniques for characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to map proton environments and confirm the N-oxide group
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High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns
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Infrared (IR) spectroscopy to identify characteristic functional group vibrations, particularly the N-O stretching vibration
X-ray Crystallography
X-ray crystallography is essential for confirming the absolute stereochemical configuration of the compound, providing unambiguous evidence of the three-dimensional arrangement of atoms.
Research Applications and Future Directions
The unique structure and properties of Pyridine, 3-((1R,2S)-1-methyl-1-oxido-2-pyrrolidinyl)- make it valuable for various research applications.
Current Research Applications
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Metabolic studies of nicotine: The compound serves as an important reference standard in studies of nicotine metabolism and biotransformation
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Structure-activity relationship studies: Its specific stereochemistry provides insights into how spatial arrangement affects interaction with biological targets
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Toxicological investigations: The compound is used in research examining the potential biological effects of nicotine metabolites
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